molecular formula C8H15NO B13568105 1-(Tert-butyl)pyrrolidin-3-one

1-(Tert-butyl)pyrrolidin-3-one

Cat. No.: B13568105
M. Wt: 141.21 g/mol
InChI Key: SNKKECKMICVNPV-UHFFFAOYSA-N
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Description

1-(Tert-butyl)pyrrolidin-3-one is a five-membered heterocyclic compound containing a pyrrolidinone ring with a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butyl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions. Another method includes the use of a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Tert-butyl)pyrrolidin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)pyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Tert-butyl)pyrrolidin-3-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-tert-butylpyrrolidin-3-one

InChI

InChI=1S/C8H15NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6H2,1-3H3

InChI Key

SNKKECKMICVNPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(=O)C1

Origin of Product

United States

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